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Introduction and Chemical Identity

γ-Coniceine (C₈H₁₅N) is a pivotal piperidine alkaloid and a key toxic constituent of poison hemlock

(Conium maculatum L.). This compound serves as a central biosynthetic intermediate for other hemlock

alkaloids, including coniine and N-methylconiine [1] [2] [3]. Its molecular structure features a 2,3,4,5-

tetrahydro-6-propylpyridine backbone, which incorporates a chiral center, leading to stereoisomers with

distinct biological properties [4]. The study of γ-coniceine is crucial for understanding structure-activity

relationships in nicotinic acetylcholine receptor (nAChR) agonists and for developing targeted toxicological

profiles and potential therapeutic applications.

Molecular Characteristics:

Chemical Formula: C₈H₁₅N

Average Mass: 125.215 Da
Monoisotopic Mass: 125.120449 Da

IUPAC Name: 6-Propyl-2,3,4,5-tetrahydropyridine
CAS Registry Number: 1604-01-9 [4]

Biosynthesis Pathway in Conium maculatum
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The biosynthesis of γ-coniceine in poison hemlock involves a coordinated enzymatic pathway that

transforms simple precursors into complex, biologically active alkaloids. Recent transcriptome studies have

identified candidate genes encoding the enzymes responsible for these conversions [3] [5].

Table: Enzymes in the Proposed Coniine/Alkaloid Biosynthesis Pathway

Enzyme
EC
Number

Reaction Catalyzed
Gene Candidates
Identified

Polyketide Synthase
(CPKS5)

- Condensation of butyryl-CoA with 2

malonyl-CoA units to form triketide

CPKS5 [5]

Polyketide Reductase
(PKR)

- Reduction of triketide to 5-keto-octanal In silico candidates

identified [5]

Aminotransferase
(AAT)

- Transamination of 5-keto-octanal using

L-alanine

In silico candidates

identified [5]

γ-Coniceine
Reductase (CR)

- Reduction of γ-coniceine to coniine In silico candidates

identified [5]

Methyltransferase
(CSAM)

- N-methylation of coniine to N-

methylconiine

In silico candidates

identified [5]
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Biosynthetic Pathway of γ-Coniceine and Related Alkaloids

N-methylconiine

Click to download full resolution via product page

Figure 1: Proposed biosynthetic pathway for γ-coniceine and related Conium alkaloids, highlighting key

enzymatic steps and candidate genes identified through transcriptome analysis [3] [5].

The pathway begins with the condensation of butyryl-CoA and two malonyl-CoA molecules catalyzed by a

type III polyketide synthase (CPKS5), forming a triketide intermediate [5]. This intermediate undergoes

reductive modification by a polyketide reductase (PKR) to form 5-keto-octanal. An L-alanine:5-keto-

octanal aminotransferase (AAT) then catalyzes a transamination reaction, introducing nitrogen from L-

alanine [5]. The resulting compound cyclizes spontaneously to form γ-coniceine through a non-enzymatic

reaction [5]. Subsequently, γ-coniceine can be reduced by an NADPH-dependent γ-coniceine reductase

(CR) to form coniine, or serve as a precursor for N-methylconiine through the action of S-adenosyl-L-

methionine:coniine methyltransferase (CSAM) [5].

Stereochemistry and Relative Toxicities

The stereochemical configuration of Conium alkaloids significantly influences their biological activity and

toxicity. Comparative studies have demonstrated marked stereoselective differences in the potency of these

compounds [1] [6].

Table: Relative Potencies and Toxicities of Conium Alkaloids

Compound
In Vitro Relative Potency
(nAChR)

In Vivo Mouse LD₅₀
(mg/kg)

Stereochemical
Preference

γ-Coniceine Highest 4.4 -

(-)-N-
methylconiine

Intermediate 16.1 R-configuration
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Compound
In Vitro Relative Potency
(nAChR)

In Vivo Mouse LD₅₀
(mg/kg)

Stereochemical
Preference

(±)-N-
methylconiine

Intermediate 17.8 Racemic mixture

(+)-N-
methylconiine

Lowest 19.2 S-configuration

(-)-coniine - - More potent enantiomer

(+)-coniine - - Less potent enantiomer

The rank order of relative potencies on cells expressing human fetal muscle-type nicotinic acetylcholine

receptors was determined as: γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-

methylconiine [1] [6]. This hierarchy demonstrates that γ-coniceine is the most potent agonist among the

Conium alkaloids tested, approximately 3-4 times more potent than the N-methylconiine enantiomers based

on in vivo lethality data [1].

In vivo lethality studies using a mouse bioassay confirmed these stereoselective differences, with γ-

coniceine exhibiting the highest toxicity (LD₅₀ 4.4 mg/kg), followed by the (-)-enantiomer of N-

methylconiine (LD₅₀ 16.1 mg/kg), the (±)-racemate (LD₅₀ 17.8 mg/kg), and the (+)-enantiomer (LD₅₀ 19.2

mg/kg) [1] [6]. These findings correlate with the in vitro results and highlight the significance of

stereochemistry in the toxicological profile of these compounds.

Mechanism of Action and Biological Activity

γ-Coniceine exerts its primary toxic effects through interaction with the nicotinic acetylcholine receptor

(nAChR) system. As a potent agonist of human fetal muscle-type nAChRs, it mimics the action of

acetylcholine but is not regulated by physiological mechanisms, leading to overstimulation of cholinergic

pathways [1] [6].
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Mechanism of γ-Coniceine Toxicity at Neuromuscular Junction
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Figure 2: Mechanism of γ-coniceine toxicity showing pathway from nAChR activation to respiratory failure

[1] [6].

The mechanism begins with γ-coniceine binding to nicotinic acetylcholine receptors at the neuromuscular

junction [1] [6]. This binding results in receptor over-activation, triggering excessive influx of sodium and

potassium ions [1] [6]. The ion imbalance causes persistent depolarization of the postsynaptic membrane,

leading to uncontrolled muscle contractions followed by paralysis [1] [6]. Ultimately, paralysis of

respiratory muscles can cause respiratory failure, which is the primary cause of death in γ-coniceine

poisoning [1] [6].

The stereoselective potency of these alkaloids is attributed to the precise spatial arrangement of their

molecules, which affects binding affinity and efficacy at the nAChR binding site. The natural (-)-enantiomers

of coniine and N-methylconiine exhibit higher binding affinity to the receptor compared to their (+)-

counterparts, explaining their greater toxicological significance [1].

Analytical Methods for Study

Advanced analytical techniques are essential for studying γ-coniceine's stereochemistry, quantification, and

biological activity. The following methodologies represent state-of-the-art approaches for investigating this

compound:

In Vitro Bioactivity Assay

Receptor Preparation: Cells expressing human fetal muscle-type nicotinic acetylcholine receptors

are cultured under standardized conditions [1].
Agonist Exposure: γ-Coniceine and its analogs are applied in concentration gradients to determine

dose-response relationships [1].
Response Measurement: Receptor activation is quantified using electrophysiological recordings or

fluorescence-based calcium flux assays [1].
Data Analysis: EC₅₀ values are calculated from dose-response curves to compare relative potencies

[1].

In Vivo Mouse Bioassay
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Animal Model: Laboratory mice of standardized strain and weight range [1].

Compound Administration: Alkaloids are administered via intraperitoneal injection in controlled
doses [1].

Lethality Assessment: Animals are monitored for 24-48 hours with detailed recording of toxic
symptoms [1].

LD₅₀ Calculation: Dose-response curves are generated using probit analysis to determine median
lethal doses [1].

Analytical Chemistry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique

combines the separation capabilities of liquid chromatography with the detection sensitivity of mass
spectrometry [7]. For γ-coniceine analysis, reversed-phase LC with C18 columns provides optimal

separation, while MS detection enables precise quantification and structural confirmation [7].
Sample Preparation: Plant extracts or biological samples are typically extracted with methanol or

ethanol, followed by solid-phase extraction cleanup to remove interfering compounds [7].
Chiral Separation: For stereochemical analysis, chiral stationary phases or derivatization with chiral

reagents enables separation of enantiomers [1] [7].

Table: Comparison of Analytical Methods for γ-Coniceine

Method Applications Sensitivity Key Advantages

LC-MS/MS Quantification,
metabolic studies

High (ng/mL
range)

High specificity, can detect multiple
alkaloids simultaneously [7]

GC-MS Volatile alkaloid
analysis

High Excellent for separation of complex
mixtures [8]

Chiral HPLC Enantiomer separation Moderate Direct stereochemical analysis without
derivatization [1]

In vitro
bioassay

Mechanism of action
studies

Compound-
dependent

Functional activity data, receptor
specificity [1]

Research Applications and Future Directions
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The study of γ-coniceine and its stereochemical properties has significant implications across multiple

scientific disciplines:

Toxicological Research

Risk Assessment: Understanding the stereoselective toxicity of γ-coniceine enables more accurate

assessment of poison hemlock exposure risks to humans and livestock [1].
Antidote Development: Elucidation of the precise mechanism of action facilitates the development

of targeted antidotes, such as specific nAChR antagonists [1].

Neuroscience Tools

Receptor Characterization: γ-Coniceine serves as a valuable tool compound for studying the

structure and function of nicotinic acetylcholine receptors [1].
Structure-Activity Relationships: Comparative studies of γ-coniceine and its analogs provide

insights into the structural requirements for nAChR binding and activation [1].

Pharmaceutical Applications

Drug Discovery: The nAChR target is relevant for developing therapeutics for neurological disorders,

including Alzheimer's disease, Parkinson's disease, and nicotine addiction [1].
Natural Product Synthesis: The complex stereochemistry of γ-coniceine presents challenges for

asymmetric synthesis, driving innovation in synthetic methodology [1].

Recent advances in transcriptome analysis of Conium maculatum have identified candidate genes for the

complete biosynthetic pathway of γ-coniceine [3] [5]. This genetic information opens possibilities for

metabolic engineering of the pathway in heterologous systems, enabling sustainable production of these

compounds for pharmaceutical research without cultivating toxic plants.

Future research directions should focus on:

Crystal structure determination of γ-coniceine bound to nAChR to visualize precise binding
interactions

Development of selective antagonists based on the stereochemical requirements revealed by γ-
coniceine studies

Exploration of synthetic analogs with modified toxicity profiles for potential therapeutic applications
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Heterologous pathway expression in microbial hosts for sustainable production of these alkaloids

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 11 Tech Support

https://www.smolecule.com/products/s570344?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23514442/
https://pubmed.ncbi.nlm.nih.gov/5640211/
https://researchportal.helsinki.fi/en/publications/de-novo-transcriptome-assembly-of-conium-maculatum-l-to-identify-
https://www.chemspider.com/Chemical-Structure.390996.html
https://www.nature.com/articles/s41598-022-21728-w?error=cookies_not_supported&code=65f0f379-b765-460f-bbb4-56a030649481
https://www.peeref.com/works/8196122
https://en.wikipedia.org/wiki/Liquid_chromatography%E2%80%93mass_spectrometry
https://scispace.com/papers/high-performance-liquid-chromatography-and-gas-370sb4ykoe
https://www.smolecule.com/products/b570344#stereochemistry-and-biological-activity-of-gamma-coniceine
https://www.smolecule.com/products/b570344#stereochemistry-and-biological-activity-of-gamma-coniceine
https://www.smolecule.com/products/b570344#stereochemistry-and-biological-activity-of-gamma-coniceine
https://www.smolecule.com/products/b570344#stereochemistry-and-biological-activity-of-gamma-coniceine
https://www.smolecule.com/products/s570344?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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